molecular formula C18H14BrClN2O3 B5137638 N-(4-bromobenzyl)-2-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide

N-(4-bromobenzyl)-2-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide

Cat. No. B5137638
M. Wt: 421.7 g/mol
InChI Key: DZKWRYRNICKKAN-UHFFFAOYSA-N
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Description

N-(4-bromobenzyl)-2-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N-(4-bromobenzyl)-2-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes and proteins involved in various cellular processes, including cell growth and division. It may also induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-bromobenzyl)-2-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, including histone deacetylases and heat shock proteins. It has also been shown to induce apoptosis in cancer cells and reduce inflammation.

Advantages and Limitations for Lab Experiments

N-(4-bromobenzyl)-2-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. It also has potential applications in various fields of scientific research. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-(4-bromobenzyl)-2-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease. Another direction is to elucidate its mechanism of action and identify its molecular targets. Additionally, future research could focus on optimizing its synthesis and improving its purity and stability.

Synthesis Methods

N-(4-bromobenzyl)-2-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide is synthesized using a specific method that involves the reaction of 4-bromobenzylamine, 2-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide, and triethylamine in the presence of dichloromethane. The reaction is carried out at room temperature for several hours, and the resulting product is purified using column chromatography. The purity of the product is confirmed using various analytical techniques, including NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(4-bromobenzyl)-2-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide has potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells in vitro. It has also been studied for its potential use as a therapeutic agent for various diseases, including diabetes and Alzheimer's disease.

properties

IUPAC Name

N-[(4-bromophenyl)methyl]-2-chloro-N-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrClN2O3/c19-13-7-5-12(6-8-13)11-21(22-16(23)9-10-17(22)24)18(25)14-3-1-2-4-15(14)20/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKWRYRNICKKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)N(CC2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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